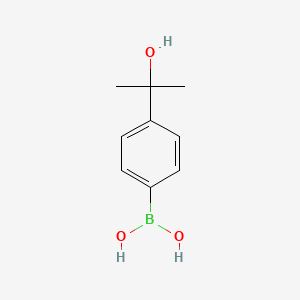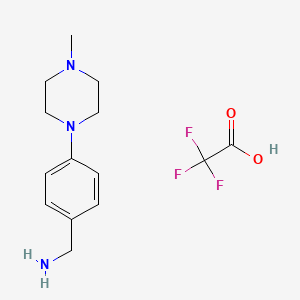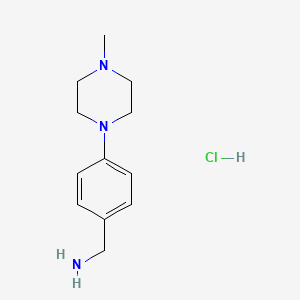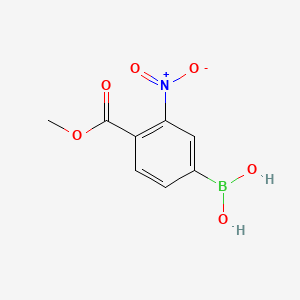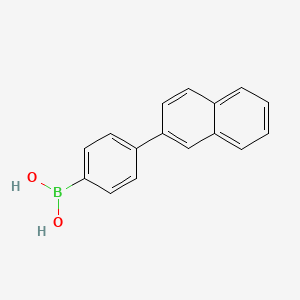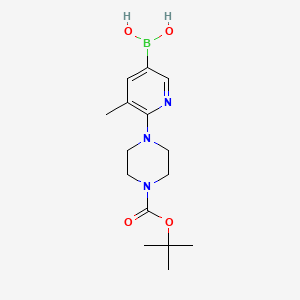
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 2377606-26-1 . It has a molecular weight of 321.18 and its IUPAC name is (6- (4- (tert-butoxycarbonyl)piperazin-1-yl)-2-methylpyridin-3-yl)boronic acid .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24BN3O4/c1-11-12 (16 (21)22)5-6-13 (17-11)18-7-9-19 (10-8-18)14 (20)23-15 (2,3)4/h5-6,21-22H,7-10H2,1-4H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
The compound (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid is involved in various chemical synthesis and modification processes. A study reported an N→O tert-butyloxycarbonyl (Boc) migration mechanism via a base-generated alkoxide, involving an unusual nine-membered cyclic transition state, showcasing the chemical reactivity and potential for modification of compounds containing the tert-butoxycarbonyl group (Xue & Silverman, 2010). Additionally, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives demonstrated the application in creating compounds with potential antimicrobial activity, highlighting the versatility of such structures in medicinal chemistry (Babu et al., 2015).
Medicinal Chemistry and Drug Discovery
In drug discovery, (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid derivatives have been explored for their therapeutic potential. For example, the discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors showcases the application in metabolic disease research, with advanced analogs demonstrating significant inhibitory activities and potential for therapeutic development (Chonan et al., 2011).
Material Science and Nanotechnology
In material science, the synthesis of novel dendritic G-2 melamines comprising piperidine motifs with 4-(n-octyloxy)aniline as a peripheral unit demonstrates the application in creating advanced materials. The study focused on the structural challenges and the self-assembly of dendrimers into large homogeneously packed spherical nano-aggregates, highlighting the potential for applications in nanotechnology and materials engineering (Sacalis et al., 2019).
Safety And Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water .
Propiedades
IUPAC Name |
[5-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O4/c1-11-9-12(16(21)22)10-17-13(11)18-5-7-19(8-6-18)14(20)23-15(2,3)4/h9-10,21-22H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPCJQQHZGRNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855760 |
Source


|
| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid | |
CAS RN |
1379476-75-1 |
Source


|
| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

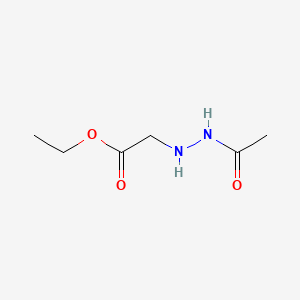
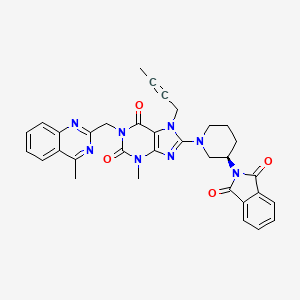
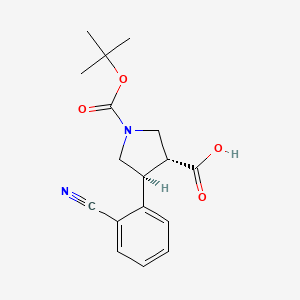

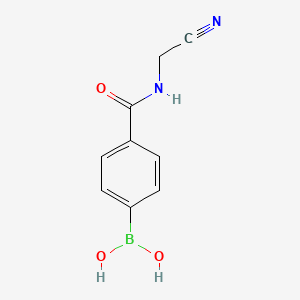
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
